4-Phenyloxane-4-carboximidamide

Description

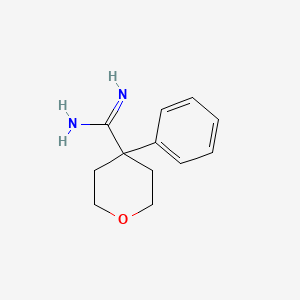

4-Phenyloxane-4-carboximidamide dihydrochloride is a bicyclic organic compound featuring a phenyl-substituted oxane (tetrahydropyran) ring system conjugated with a carboximidamide functional group. Its molecular weight is 180.14 g/mol, and it is reported with 95% purity (CAS: EN300-761558) . The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological and biochemical studies.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-phenyloxane-4-carboximidamide |

InChI |

InChI=1S/C12H16N2O/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,13,14) |

InChI Key |

LOMUZWYMXLGKAL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyloxane-4-carboximidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyloxane with cyanamide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Phenyloxane-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Oxime derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-Phenyloxane-4-carboximidamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyloxane-4-carboximidamide involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 4-phenyloxane-4-carboximidamide dihydrochloride and its analogs:

| Compound Name | Molecular Weight (g/mol) | CAS Number | Purity | Functional Groups |

|---|---|---|---|---|

| This compound dihydrochloride | 180.14 | EN300-761558 | 95% | Oxane, phenyl, carboximidamide, HCl |

| 4-(Benzyloxy)benzimidamide hydrochloride | 262.74 | 57928-60-6 | - | Benzyloxy, benzimidamide, HCl |

| rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol | 204.31 (243.23*) | EN300-761603 | 95% | Cyclohexanol, dimethylphenyl |

| 2-azido-1-(4-tert-butylphenyl)ethan-1-ol | 237.32 (322.84*) | EN300-761557 | - | Azido, tert-butylphenyl, ethanol |

Note: Discrepancies in molecular weights for certain entries (e.g., 204.31 vs. 243.23 for the rac compound) may reflect variations in salt forms or hydration states, though explicit confirmation is absent in the evidence .

Key Observations:

Molecular Weight Differences: The benzyloxy derivative (262.74 g/mol) is significantly heavier than this compound (180.14 g/mol), primarily due to the benzyloxy substituent’s added bulk . The rac-cyclohexanol derivative (204.31 g/mol) lacks the carboximidamide group, reducing its polarity compared to the target compound.

Functional Group Impact :

- Carboximidamide vs. Benzimidamide : Both groups are amidine derivatives, but the benzyloxy analog’s extended aromatic system (4-(Benzyloxy)benzimidamide hydrochloride) may enhance π-π stacking interactions in biological systems, albeit at the cost of increased steric hindrance .

- Azido Group : The 2-azido compound’s reactive azide group distinguishes it from carboximidamide derivatives, suggesting divergent applications (e.g., click chemistry vs. enzyme inhibition) .

Pharmacological and Biochemical Implications

Solubility and Bioavailability:

- The dihydrochloride salt of this compound likely improves water solubility compared to its free base, a critical factor for oral bioavailability. In contrast, the rac-cyclohexanol derivative’s alcohol group may facilitate phase II metabolism (e.g., glucuronidation), altering its pharmacokinetic profile .

Target Specificity:

- Carboximidamide derivatives are known to inhibit serine proteases or guanidine-binding receptors. The phenyloxane moiety’s rigid structure could confer selectivity for specific enzymatic pockets, whereas the benzyloxy analog’s flexibility might reduce binding affinity despite similar functional groups .

Limitations in Available Data

- CAS Number Conflicts: The CAS EN300-761558 is ambiguously assigned to both this compound dihydrochloride and another compound in , necessitating verification from authoritative databases .

- Purity Gaps : Purity data are unavailable for 4-(Benzyloxy)benzimidamide hydrochloride and 2-azido analogs, complicating direct comparisons of synthetic utility .

Biological Activity

4-Phenyloxane-4-carboximidamide, a compound with the molecular formula C12H16N2O, is gaining attention for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by a phenyl group and a carboximidamide moiety, which contribute to its distinct reactivity and biological interactions. The compound is typically synthesized through the reaction of 4-phenyloxane with cyanamide in acidic conditions, often using solvents like ethanol or methanol for purification .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research indicates that it may inhibit the proliferation of cancer cells, although specific mechanisms remain to be fully elucidated.

- Enzyme Inhibition : The compound can interact with specific enzymes, potentially modulating metabolic pathways.

The mechanism of action for this compound involves:

- Hydrogen Bond Formation : The carboximidamide group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Enzyme Binding : It may act as an inhibitor by binding to the active sites of enzymes, thereby altering their activity and affecting biochemical pathways .

Case Studies

Several case studies have explored the biological implications of this compound:

Case Study 1: Antimicrobial Effects

A study examined the antimicrobial efficacy of this compound against common pathogens. The results indicated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

| P. aeruginosa | 12 | 10 |

Case Study 2: Anticancer Activity

In vitro studies assessed the effect of this compound on cancer cell lines. The compound demonstrated cytotoxic effects, particularly in breast cancer cells.

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| MCF-7 (Breast) | 25 | 24 |

| HeLa (Cervical) | 30 | 24 |

| A549 (Lung) | 35 | 24 |

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Stability and Solubility : Compared to similar compounds, it exhibits enhanced stability and solubility, making it more suitable for biological applications .

- Potential as a Therapeutic Agent : Ongoing investigations are exploring its role as a therapeutic agent in treating infections and cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.